molecular formula C7H9NO2 B1603992 methyl 1-methyl-1H-pyrrole-3-carboxylate CAS No. 40611-74-3

methyl 1-methyl-1H-pyrrole-3-carboxylate

Cat. No. B1603992
CAS RN: 40611-74-3
M. Wt: 139.15 g/mol
InChI Key: UNIFRBWRVMAKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-1H-pyrrole-3-carboxylate (MPC) is a carboxylic acid derivative of pyrrole, which is an important heterocyclic compound found in many natural products and synthetic compounds. MPC is a colorless, tasteless and odorless solid that is insoluble in water and soluble in ethanol, methanol, and ether. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. MPC is also used as a reagent in the synthesis of various other compounds, such as pyrrolidine, piperidine, and piperazine derivatives.

Scientific Research Applications

Green Synthesis and Catalysis

A study by Fan et al. (2008) highlighted an effective and green synthesis approach for methyl pyrrole-1-carboxylate (1-MPC) using dimethyl carbonate (DMC) and solid bases as catalysts. This process underscores the importance of catalyst basicity and reaction conditions in the selective synthesis of pyrrole derivatives, demonstrating the role of solid base catalysts in activating pyrrole through interactions that weaken the N-H bond Fan et al., 2008.

Supramolecular Chemistry

Giannopoulos et al. (2014) explored the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand in the coordination of paramagnetic transition metal ions, leading to the formation of a novel {Mn(III)25} barrel-like cluster. This compound exhibits single-molecule magnetic behavior and is linked via Na(+) cations into a 1D polymeric topology, marking a significant contribution to the field of supramolecular chemistry and materials science Giannopoulos et al., 2014.

Antimicrobial Agents

Hublikar et al. (2019) synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their antimicrobial activities. The study found these derivatives to possess significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. This work provides a promising template for the development of new antimicrobial agents Hublikar et al., 2019.

Optical Chemosensors

Yang et al. (2018) developed an ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate based chemosensor for the selective detection of Zn2+ and Cu2+. This sensor exhibits off-on fluorescent sensing capabilities for Zn2+ and can be used as a colorimetric probe for Cu2+ detection in semiaqueous media. Furthermore, the Cu2+ complex of this sensor serves as a colorimetric sensor for pyrophosphate, showcasing its potential for applications in environmental monitoring and bioimaging Yang et al., 2018.

properties

IUPAC Name

methyl 1-methylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIFRBWRVMAKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627970
Record name Methyl 1-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-1H-pyrrole-3-carboxylate

CAS RN

40611-74-3
Record name Methyl 1-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.52 g (0.0813 mole) of N-formylsarcosine prepared in the Reference Example 1, 25.56 g (0.304 mole) of methyl propiolate, and 65 ml of acetic anhydride was stirred using a magnetic stirrer over an oil bath at 130° C. for 24 hours. The reaction mixture was concentrated under vacuum. 30 ml of toluene was added to the residue and the mixture was evaporated under reduced pressure. This procedure was repeated to obtain a brown oily substance. This oily substance was distilled under vacuum to obtain 9.01 g (yield 79.6%) of a colorless or light-yellow oil of the title compound as fractions with a boiling point of 93°-96° C. at 4 mmHg.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
25.56 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-methyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.